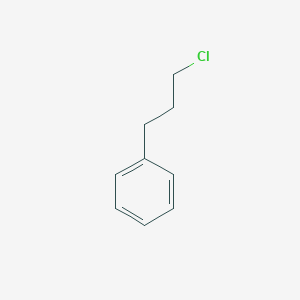

1-Chloro-3-phenylpropane

Description

The exact mass of the compound (3-Chloropropyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16939. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloropropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBXAYCCBFTQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146206 | |

| Record name | (3-Chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-52-9 | |

| Record name | 1-Chloro-3-phenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloropropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-phenylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-CHLOROPROPYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2L2KN77K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloro-3-phenylpropane CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-chloro-3-phenylpropane, a key chemical intermediate. This document details its core physical properties, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Core Properties of this compound

This compound, also known as (3-chloropropyl)benzene or 3-phenylpropyl chloride, is an organic compound with the chemical formula C₆H₅(CH₂)₃Cl.[1][2] Its CAS Registry Number is 104-52-9.[1][2][3][4][5] This compound serves as a valuable building block in various chemical syntheses.

Quantitative Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 104-52-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁Cl | [1][4] |

| Molecular Weight | 154.64 g/mol | [1][2][4][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 219 °C (lit.) | [6][7] |

| Density | 1.08 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index (n20/D) | 1.521 (lit.) | [6][7] |

| InChI Key | XZBXAYCCBFTQHH-UHFFFAOYSA-N | [1] |

| SMILES | ClCCCC1=CC=CC=C1 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide an overview of relevant experimental procedures.

Synthesis of this compound

A representative method for the preparation of this compound involves the reaction of 3-phenyl-1-propanol (B195566) with a chlorinating agent. A patented method describes a process that includes the following key steps:

-

Reaction: The initial reaction is carried out to convert the hydroxyl group of the starting material into a chlorine atom.

-

Neutralization: The resulting mixture is neutralized, for instance, with a 15% sodium hydroxide (B78521) solution until a pH of 7 is achieved. This step is followed by the separation of the organic layer.[1]

-

Purification: The crude product is washed and then purified by vacuum distillation. The fraction collected at 97-98 °C under -0.098 MPa pressure yields the final this compound product.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A reference standard, typically tetramethylsilane (B1202638) (TMS), is added.

-

Data Acquisition: The spectrum is acquired on an NMR spectrometer. Standard pulse programs are used to obtain ¹H and ¹³C spectra, providing information about the chemical environment of the protons and carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique used for the identification and purity assessment of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for compound identification.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and subsequent analytical characterization of this compound.

References

- 1. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]

- 2. This compound(104-52-9) 1H NMR [m.chemicalbook.com]

- 3. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-phenylpropane from 3-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and efficient methods for the synthesis of 1-chloro-3-phenylpropane from its precursor, 3-phenyl-1-propanol (B195566). This conversion is a fundamental transformation in organic synthesis, yielding a valuable intermediate for the preparation of various pharmaceuticals and fine chemicals. This document details two distinct and reliable protocols, presenting quantitative data, step-by-step experimental procedures, and mechanistic insights to aid researchers in their laboratory work.

Overview of Synthetic Strategies

The conversion of a primary alcohol, such as 3-phenyl-1-propanol, to the corresponding alkyl chloride is a classical nucleophilic substitution reaction. The primary challenge lies in activating the hydroxyl (-OH) group, which is a poor leaving group, to facilitate its displacement by a chloride ion. This is typically achieved by using specific chlorinating agents that convert the hydroxyl into a more reactive intermediate. This guide focuses on two effective methods: the use of thionyl chloride with a pyridine (B92270) catalyst and a catalytic Appel reaction employing oxalyl chloride and a phosphine (B1218219) oxide catalyst.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data from the two detailed experimental protocols, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Method 1: Thionyl Chloride/Pyridine | Method 2: Catalytic Appel Reaction |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | Pyridine | Triphenylphosphine (B44618) oxide (Ph₃PO) |

| Solvent | Not specified (neat reaction) | Chloroform (B151607) (CHCl₃) |

| Reaction Temperature | 50–90°C | Room Temperature |

| Reaction Time | ~30 minutes (post-addition) | 7 hours (co-addition) |

| Product Yield | 95.2%[1] | 72% (Isolated)[2] |

| Product Purity | 99.8% (3-phenyl-1-propanol < 0.1%)[1] | Not explicitly stated, purified by chromatography[2] |

| Key Byproducts | Sulfur dioxide (SO₂), Pyridinium (B92312) hydrochloride | Triphenylphosphine oxide, Carbon dioxide (CO₂), Carbon monoxide (CO) |

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride and Pyridine

This protocol is adapted from a patented industrial process and is characterized by its high conversion rate and yield.[1] The use of pyridine as a catalyst is crucial; it neutralizes the HCl byproduct, preventing unwanted side reactions and promoting an Sₙ2 pathway.

Experimental Procedure:

-

Reagent Charging: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, charge 3-phenyl-1-propanol and pyridine. The mass ratio of 3-phenyl-1-propanol to pyridine should be between 1:0.04 and 1:0.06.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the reaction mixture. The mass ratio of thionyl chloride to 3-phenyl-1-propanol should be maintained between 0.98:1 and 1.05:1.

-

Reaction Conditions: Maintain the reaction temperature between 50°C and 90°C during the addition. After the addition is complete, continue stirring for an additional 30 minutes.

-

Work-up and Purification:

-

Cool the crude reaction product to 25°C to allow for the crystallization of pyridinium hydrochloride.

-

Separate the supernatant liquid and neutralize it by slowly adding it to a 15% aqueous sodium hydroxide (B78521) solution until the pH reaches 7.0–7.5.

-

Separate the resulting oil layer and wash it two to three times with water.

-

The purified oil is then subjected to vacuum distillation. Collect the fraction boiling at 97–98°C under a pressure of -0.098 MPa to obtain pure this compound.

-

Method 2: Catalytic Appel Reaction

This method utilizes a catalytic amount of triphenylphosphine oxide, which is regenerated in situ using oxalyl chloride as the stoichiometric chlorinating agent.[2] This approach avoids the use of stoichiometric phosphine reagents, a common drawback of the traditional Appel reaction, thus reducing waste. The reaction proceeds under mild, room temperature conditions.

Experimental Procedure:

-

Catalyst and Reagent Preparation:

-

In a reaction flask, prepare a solution of triphenylphosphine oxide (Ph₃PO) (0.15 equivalents) and oxalyl chloride (0.17 equivalents) in chloroform.

-

Prepare a separate chloroform solution containing 3-phenyl-1-propanol (1.0 equivalent).

-

Prepare a third chloroform solution of oxalyl chloride (1.03 equivalents).

-

-

Simultaneous Addition: Using syringe pumps, add the 3-phenyl-1-propanol solution and the second oxalyl chloride solution simultaneously to the stirred catalyst solution over a period of 7 hours at room temperature.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by standard techniques such as TLC or GC-MS.

-

Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to isolate the this compound product.[2]

Mechanistic Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and experimental workflows for the described synthetic methods.

Reaction Mechanisms

The conversion of 3-phenyl-1-propanol to this compound via both methods proceeds through the formation of a reactive intermediate that facilitates the displacement of the hydroxyl group.

Caption: Sₙ2 mechanism for the chlorination of 3-phenyl-1-propanol.

Caption: Catalytic cycle of the Appel reaction for alcohol chlorination.

Experimental Workflows

The workflows provide a high-level overview of the practical steps involved in each synthetic protocol, from starting materials to the final, purified product.

Caption: Experimental workflow for the thionyl chloride protocol.

Caption: Experimental workflow for the catalytic Appel reaction.

References

An In-depth Technical Guide to the Formation of 1-Chloro-3-phenylpropane using Thionyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-phenylpropane from 3-phenyl-1-propanol (B195566) using thionyl chloride (SOCl₂). The document details the underlying reaction mechanism, experimental protocols, and quantitative data, serving as a critical resource for professionals in chemical synthesis and drug development.

Core Reaction Mechanism

The conversion of primary alcohols, such as 3-phenyl-1-propanol, into their corresponding alkyl chlorides using thionyl chloride is a fundamental and highly efficient transformation in organic synthesis. The reaction proceeds through a nucleophilic substitution pathway. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.[1]

The mechanism is dependent on the reaction conditions, particularly the presence of a base like pyridine (B92270).[1][2] When pyridine is used, the reaction typically follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The key steps are as follows:

-

Nucleophilic Attack: The oxygen atom of the alcohol (3-phenyl-1-propanol) acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.[1] This initial step forms a protonated alkyl chlorosulfite intermediate and displaces a chloride ion.

-

Deprotonation: Pyridine, acting as a non-nucleophilic base, removes the proton from the intermediate, forming pyridinium (B92312) hydrochloride and the neutral alkyl chlorosulfite.[2]

-

Sₙ2 Attack: The chloride ion, generated in the previous steps and present as part of the pyridinium hydrochloride salt, acts as a nucleophile. It attacks the carbon atom bonded to the chlorosulfite group.[3]

-

Product Formation: This concerted, backside attack results in the displacement of the chlorosulfite group, which is an excellent leaving group. The leaving group subsequently decomposes into the stable gaseous byproducts, sulfur dioxide (SO₂) and a chloride ion.[2][3] This step proceeds with an inversion of stereochemistry, although this is not relevant for the achiral center in 3-phenyl-1-propanol.

The overall reaction avoids the formation of a carbocation, which prevents potential rearrangement side reactions.[2]

References

Spectroscopic Data for 1-Chloro-3-phenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-chloro-3-phenylpropane, an important chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.15 | m | 5H | Ar-H |

| 3.55 | t | 2H | -CH₂-Cl |

| 2.78 | t | 2H | Ph-CH₂- |

| 2.10 | p | 2H | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 140.9 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.4 | Ar-C H |

| 126.1 | Ar-C H |

| 44.8 | -C H₂-Cl |

| 34.1 | Ph-C H₂- |

| 32.0 | -C H₂-CH₂-CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch |

| 1605, 1495, 1450 | Medium-Strong | Aromatic C=C Bending |

| 750 - 700 | Strong | C-Cl Stretch |

| 740, 695 | Strong | Monosubstituted Benzene Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 154/156 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 119 | Moderate | [M - Cl]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Electron Impact (EI) ionization is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

1-Chloro-3-phenylpropane chemical structure and IUPAC nomenclature

This guide provides a comprehensive overview of 1-chloro-3-phenylpropane, including its chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and IUPAC Nomenclature

This compound is an organic compound featuring a propane (B168953) chain substituted with a chlorine atom at one end and a phenyl group at the other.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The nomenclature can be broken down as follows:

-

Propane : Indicates a three-carbon alkane backbone.[1]

-

1-Chloro : A chlorine atom is attached to the first carbon of the propane chain.[1]

-

3-Phenyl : A phenyl group (a benzene (B151609) ring) is attached to the third carbon of the propane chain.[1]

Common synonyms for this compound include (3-chloropropyl)benzene, 3-phenylpropyl chloride, and hydrocinnamyl chloride.[2][3][4][5][6]

The logical relationship between the IUPAC name and the chemical structure is visualized in the diagram below.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-phenylpropane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of 1-Chloro-3-phenylpropane (CAS No. 104-52-9), a significant intermediate in pharmaceutical synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination. A logical workflow for these experimental procedures is also presented.

Introduction

This compound, also known as (3-Chloropropyl)benzene, is a colorless to light yellow liquid with the chemical formula C₉H₁₁Cl. It serves as a crucial building block in the synthesis of various organic compounds, most notably in the pharmaceutical industry as a precursor for the antispasmodic drug Alverine. Accurate characterization of its physical properties, such as boiling point and density, is fundamental for its application in controlled chemical processes, ensuring reaction efficiency, product purity, and process safety.

Physicochemical Data

The quantitative data for the primary physical properties of this compound are summarized below. The values presented are compiled from various sources, and slight variations may be observed due to different experimental conditions.

Table 1: Physical Properties of this compound

| Property | Value |

| Boiling Point | 206-221 °C |

| Density | 1.043 - 1.09 g/mL at 25 °C |

| Molar Mass | 154.64 g/mol |

| Melting Point | -27 °C |

| Flash Point | 189 °F (87.2 °C) |

| Refractive Index | n20/D 1.521 (lit.) |

| Vapor Pressure | 0.17 mmHg at 25 °C |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][2][3] The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or oil bath with a stirrer

-

High-temperature thermometer (-10 to 250 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil, silicone oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube with this compound to a depth of approximately 2-3 cm.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring the sample is below the oil level.[1]

-

Observation: Gently heat the apparatus.[1] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, turn off the heat source.

-

Reading: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1] Record this temperature.

-

Verification: For accuracy, allow the apparatus to cool and repeat the measurement.

Density is the mass of a substance per unit volume (ρ = m/V).[4] A straightforward and accurate method involves weighing a precisely measured volume of the liquid.

Apparatus:

-

Analytical balance (readable to at least 0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise pycnometer (density bottle)

-

Thermometer

-

Pipette

Procedure:

-

Measure Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m₁).[4][5][6]

-

Measure Volume of Liquid: Carefully transfer a specific volume of this compound (e.g., 10.0 mL) into the graduated cylinder using a pipette for accuracy. Read the volume from the bottom of the meniscus.[4]

-

Measure Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).[4][5][6]

-

Record Temperature: Measure and record the ambient temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid: m = m₂ - m₁.

-

Calculate the density using the formula: ρ = m / V.

-

-

Repeatability: For improved accuracy, repeat the procedure multiple times and calculate the average density.[4]

Logical Workflow Visualization

The following diagram illustrates the sequential workflow for the experimental characterization of this compound's physical properties.

Caption: Workflow for the determination of boiling point and density.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. scribd.com [scribd.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. wjec.co.uk [wjec.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 1-Chloro-3-phenylpropane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Chloro-3-phenylpropane, a key intermediate in the synthesis of the antispasmodic drug Alverine.[1] Understanding the solubility of this compound is crucial for its effective use in pharmaceutical manufacturing and various chemical syntheses. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Solubility Characteristics

This compound, with the chemical formula C₆H₅(CH₂)₃Cl, is a colorless to light yellow liquid.[1] Its molecular structure, featuring a phenyl group and a chloroalkane chain, dictates its solubility behavior, which is generally governed by the "like dissolves like" principle. The presence of the nonpolar phenyl group and the alkyl chain suggests good solubility in nonpolar organic solvents, while the polar carbon-chlorine bond may impart some solubility in more polar organic solvents.

Quantitative Solubility Data

Exhaustive searches for specific quantitative solubility data for this compound in common organic solvents did not yield precise numerical values (e.g., in g/100 mL or mol/L) in publicly available literature. However, qualitative solubility descriptions have been compiled from various chemical data sources. This information is summarized in the table below.

| Solvent | Type | Qualitative Solubility | Source |

| Methanol | Polar Protic | Soluble | Echemi[1] |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | Echemi[1] |

| Chloroform | Polar Aprotic | Very Slightly Soluble | Echemi[1] |

| Water | Polar Protic | Practically Insoluble | Echemi[1] |

| Water | Polar Protic | Slightly Soluble | ChemBK[2], ChemicalBook[3] |

| N,N-Dimethylformamide | Polar Aprotic | Very Soluble | Echemi[1] |

Note: The conflicting qualitative descriptions for water solubility ("Practically Insoluble" vs. "Slightly Soluble") highlight the need for precise experimental determination.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique, which is a standard and reliable method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or heating/cooling block

-

Calibrated thermometer or thermocouple

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: a. Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The excess solute ensures that saturation is reached. b. Place the vial in a thermostatically controlled water bath set to the desired experimental temperature.

-

Equilibration: a. Vigorously stir the mixture using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. b. The time required to reach equilibrium can vary depending on the solvent and solute. A common practice is to stir the mixture for a predetermined period (e.g., 24-48 hours) to ensure saturation. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

Phase Separation: a. Once equilibrium is reached, stop the stirring and allow the undissolved solute to settle at the bottom of the vial for a sufficient period (e.g., 2-4 hours) while maintaining the constant temperature. This ensures a clear supernatant of the saturated solution.

-

Sampling: a. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid any temperature-induced precipitation. b. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Quantification: a. Determine the mass of the collected filtrate. b. Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument. c. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Data Analysis: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Replicates: a. Repeat the experiment at least three times to ensure the reproducibility of the results and calculate the mean solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for experimental solubility determination.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data remains to be fully elucidated in published literature, the provided qualitative information and the detailed experimental protocol offer a strong starting point for any research or development activities involving this compound.

References

1-Chloro-3-phenylpropane material safety data sheet (MSDS) and handling

An In-depth Technical Guide on the Material Safety and Handling of 1-Chloro-3-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 104-52-9), a chemical intermediate used in various research and development applications, including as an alverine (B1665750) intermediate.[1] The following sections detail its physical and chemical properties, potential hazards, handling and storage procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C9H11Cl.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H11Cl | [1][4][5] |

| Molecular Weight | 154.64 g/mol | [4][5] |

| Appearance | Colorless liquid | [2][3] |

| Density | 1.08 g/mL at 25 °C | [1][6] |

| Melting Point | -27 °C | [1] |

| Boiling Point | 219 °C | [1][6] |

| Flash Point | 87 °C (188.6 °F) - closed cup | [4][7] |

| Autoignition Temperature | 400 °C (752 °F) | [2] |

| Water Solubility | Slightly soluble | [1] |

| Refractive Index | n20/D 1.521 | [1][6] |

| Vapor Pressure | 0.17 mmHg at 25°C | [1] |

Hazard Identification and Classification

This compound is classified as an irritant and a combustible liquid.[1][8] The toxicological properties of this material have not been fully investigated.[2][3]

GHS Hazard Statements:

-

H227: Combustible liquid.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[2][3][9]

-

Ingestion: May cause irritation of the digestive tract.[2][3][9]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[2]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3][10]

-

Store locked up.[8]

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

| Exposure Control | Recommendation | Source |

| Engineering Controls | Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practices. | [10] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [2][3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. | [2][3][10] |

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [2][3] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. | [2][3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. | [2][3] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [2][3] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[2]

Fire Fighting Measures

This compound is a combustible liquid.[8]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2][8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

The provided search results from Material Safety Data Sheets do not contain specific experimental protocols. An MSDS is intended to provide guidance on the safe handling of a substance and not on its application in experimental procedures. Researchers should consult relevant scientific literature for detailed experimental methodologies involving this compound.

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. chembk.com [chembk.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound(104-52-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. 1-クロロ-3-フェニルプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. 1-クロロ-3-フェニルプロパン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of (3-Chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropropyl)benzene is a halogenated aromatic hydrocarbon with applications as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries. A thorough understanding of its thermodynamic properties and stability is crucial for process optimization, safety assessment, and predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the available data on the thermodynamic parameters and stability profile of (3-chloropropyl)benzene, including detailed experimental protocols for relevant analytical techniques.

Core Thermodynamic Properties

Data Presentation: Thermodynamic Properties of (3-Chloropropyl)benzene

| Property | Symbol | Value | Unit | Source/Method |

| Enthalpy of Formation (Gas Phase) | ΔfH°(g) | -13.58 | kJ/mol | Joback Calculated Property[1] |

| Standard Gibbs Free Energy of Formation (Gas Phase) | ΔfG°(g) | 122.94 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH° | Data not available | kJ/mol | |

| Standard Molar Entropy | S° | Data not available | J/(mol·K) | |

| Molar Heat Capacity (Ideal Gas) | Cp(g) | Data not available | J/(mol·K) | |

| Normal Boiling Point | Tboil | 492.7 | K | Weast and Grasselli, 1989[2] |

Note: The values for enthalpy and Gibbs free energy of formation are calculated and should be used with caution. Experimental verification is recommended.

Chemical Stability and Reactivity

The stability of (3-chloropropyl)benzene is influenced by factors such as temperature, light, and the presence of other chemical species. As a chloroalkane derivative of benzene (B151609), its reactivity is characterized by the chemistry of both the alkyl halide and the aromatic ring.

Thermal Stability

While specific studies on the thermal decomposition of (3-chloropropyl)benzene are scarce, its stability can be inferred from the behavior of similar chloroalkylbenzenes. The primary decomposition pathway is expected to involve the cleavage of the carbon-chlorine bond, which is generally the weakest bond in the molecule.

Thermogravimetric analysis is a key technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature.

Objective: To determine the onset temperature of decomposition and the thermal degradation profile of (3-chloropropyl)benzene.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity (3-chloropropyl)benzene into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA curve. The onset of decomposition is determined from this curve.

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions and decomposition energetics.[3][4][5]

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of (3-chloropropyl)benzene into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Cool the sample to a sub-ambient temperature (e.g., -50 °C) and then heat at a controlled rate (e.g., 10 °C/min) to a temperature above its boiling point or expected decomposition range.

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify melting endotherms and any exotherms that may indicate decomposition. Integrate the peak areas to determine the enthalpy of these transitions.

Hydrolytic Stability

The propyl chloride group in (3-chloropropyl)benzene is susceptible to hydrolysis, a reaction in which the chlorine atom is replaced by a hydroxyl group. The rate of this reaction is influenced by pH, temperature, and the presence of nucleophiles. The mechanism of hydrolysis for similar compounds, such as benzyl (B1604629) chloride, can proceed through both SN1 and SN2 pathways, depending on the reaction conditions.[6][7]

Objective: To determine the rate constant for the hydrolysis of (3-chloropropyl)benzene under specific pH and temperature conditions.

Instrumentation:

-

pH meter

-

Constant temperature water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Solution Preparation: Prepare buffer solutions at the desired pH values. Prepare a stock solution of (3-chloropropyl)benzene in a suitable organic solvent (e.g., acetonitrile) that is miscible with the aqueous buffer.

-

Reaction Initiation: In a thermostated reaction vessel, add a known volume of the buffer solution. Initiate the reaction by adding a small aliquot of the (3-chloropropyl)benzene stock solution to achieve the desired initial concentration.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by adding a solution that neutralizes the buffer or by rapid cooling.

-

Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining (3-chloropropyl)benzene and the formed product, 3-phenyl-1-propanol. A reverse-phase C18 column is typically suitable, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

-

Data Analysis: Plot the concentration of (3-chloropropyl)benzene versus time. Determine the reaction order and the rate constant (k) from the integrated rate law that best fits the experimental data.

Photochemical Stability

Aromatic compounds and alkyl halides can undergo degradation upon exposure to light. The benzene ring can absorb UV radiation, leading to photochemical reactions. The carbon-chlorine bond can also be susceptible to photolytic cleavage.

Objective: To assess the stability of (3-chloropropyl)benzene under simulated solar irradiation.

Instrumentation:

-

A photoreactor equipped with a lamp that simulates the solar spectrum (e.g., a xenon arc lamp).

-

Quartz reaction vessels (transparent to UV-Vis light).

-

HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Methodology:

-

Sample Preparation: Prepare a solution of (3-chloropropyl)benzene in a photochemically inert solvent (e.g., acetonitrile or water, depending on solubility and the study's focus).

-

Irradiation: Place the solution in a quartz reaction vessel inside the photoreactor. Irradiate the sample for a defined period. A control sample should be kept in the dark under the same temperature conditions.

-

Sampling and Analysis: At various time points during the irradiation, take aliquots from the reaction vessel and the dark control. Analyze the samples by HPLC or GC-MS to quantify the degradation of (3-chloropropyl)benzene and identify any major degradation products.

-

Data Analysis: Plot the concentration of (3-chloropropyl)benzene as a function of irradiation time to determine the photodegradation rate.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for assessing the stability of (3-chloropropyl)benzene and a potential decomposition pathway.

Caption: Experimental workflow for the stability assessment of (3-chloropropyl)benzene.

Caption: A simplified potential decomposition pathway for (3-chloropropyl)benzene.

Conclusion

This technical guide has synthesized the available information on the thermodynamic properties and stability of (3-chloropropyl)benzene. While some experimentally determined physical properties are known, key thermodynamic data such as the enthalpy of formation and entropy are currently based on computational estimates and warrant experimental verification. The stability profile indicates potential degradation pathways through thermal decomposition, hydrolysis, and photodegradation. The provided experimental protocols offer a framework for researchers to conduct detailed stability studies, which are essential for the safe and effective use of this compound in drug development and other chemical applications. Further research is encouraged to establish a more complete and experimentally validated dataset for the thermodynamic properties and reactivity of (3-chloropropyl)benzene.

References

- 1. Benzene, (2-chloropropyl)- (CAS 10304-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Benzene, (3-chloropropyl)- [webbook.nist.gov]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. quora.com [quora.com]

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Historical Synthesis and Discovery of Hydrocinnamyl Chloride

For Immediate Release

This technical guide provides a comprehensive overview of the historical synthesis and discovery of hydrocinnamyl chloride, known systematically as 3-phenylpropyl chloride. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presents key quantitative data, and outlines detailed experimental protocols for significant historical and modern preparatory methods.

Introduction

Hydrocinnamyl chloride (3-phenylpropyl chloride) is a valuable bifunctional molecule featuring a phenyl ring and a reactive alkyl chloride. This structure has rendered it a crucial intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. While its modern applications are well-documented, its historical roots provide critical context for the development of synthetic organic chemistry.

Physical and Chemical Properties

A compilation of the physical and chemical properties of hydrocinnamyl chloride is presented below, offering a baseline for its characterization.

| Property | Value |

| CAS Number | 104-52-9 |

| Molecular Formula | C₉H₁₁Cl |

| Molecular Weight | 154.64 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid[1][2] |

| Boiling Point | 219 °C (lit.)[1], 97-98 °C at -0.098 MPa[3] |

| Density | 1.05 g/mL at 20 °C[1] |

| Refractive Index (n20/D) | 1.52[1][4] |

Historical Synthesis and Discovery

The precise first synthesis of hydrocinnamyl chloride is not definitively documented in readily available historical records. However, its preparation can be contextualized within the broader development of classic organic reactions in the late 19th and early 20th centuries. Plausible early synthetic routes would have relied on fundamental reactions for the formation of alkyl halides.

One of the foundational methods for creating alkyl chlorides is the treatment of an alcohol with a chlorinating agent. The development of reagents like thionyl chloride (SOCl₂) provided a significant advancement in this area.

Modern Synthetic Methods

The most prevalent and efficient modern synthesis of hydrocinnamyl chloride involves the reaction of 3-phenylpropanol with thionyl chloride. This method is valued for its high conversion rates and the clean nature of the reaction, as the byproducts are gaseous.[3]

Synthesis from 3-Phenylpropanol with Thionyl Chloride

This contemporary method, often catalyzed by pyridine (B92270), offers high yields and purity.[3]

Reaction Scheme:

Figure 1: Synthesis of Hydrocinnamyl Chloride from 3-Phenylpropanol.

Experimental Protocol:

The following protocol is based on a patented industrial preparation method.[3]

-

Reaction Setup: In a suitable reaction vessel, 3-phenylpropyl alcohol is mixed with pyridine. The mass ratio of 3-phenylpropyl alcohol to pyridine is typically in the range of 1:0.04 to 1:0.06.[3]

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred mixture. The mass ratio of thionyl chloride to 3-phenylpropyl alcohol is maintained between 0.98:1 and 1.05:1.[3]

-

Reaction Conditions: The reaction temperature is controlled between 50 and 90 °C. After the addition of thionyl chloride is complete, the mixture is stirred for an additional 30 minutes.[3]

-

Work-up: The crude reaction product is cooled to 25 °C to allow for the crystallization of pyridine hydrochloride. The supernatant liquid is then neutralized with an alkali solution (e.g., 15% sodium hydroxide (B78521) solution) to a pH of 7-7.5.[3]

-

Purification: The oily layer is separated and purified by vacuum distillation at -0.098 MPa, collecting the fraction at 97-98 °C.[3]

Quantitative Data:

| Parameter | Value |

| Yield | 95.2%[3] |

| Purity (GC) | 99.8%[3] |

| Residual 3-Phenylpropanol | < 0.1%[3] |

Plausible Historical Synthetic Routes

While a definitive "first" synthesis is elusive, several classical reactions could have been employed for the preparation of hydrocinnamyl chloride in the early days of organic chemistry.

Friedel-Crafts Alkylation

The Friedel-Crafts reaction, discovered in 1877, is a cornerstone of aromatic chemistry. A plausible, albeit potentially problematic, route to hydrocinnamyl chloride would be the Friedel-Crafts alkylation of benzene (B151609) with 1,3-dichloropropane. However, this reaction is prone to polysubstitution and carbocation rearrangements, which would likely result in a mixture of products.

Figure 2: Plausible Friedel-Crafts Alkylation Route.

Hunsdiecker Reaction

The Hunsdiecker reaction, developed from earlier work by Borodin in 1861, provides a method for the synthesis of alkyl halides from the silver salts of carboxylic acids.[4] Theoretically, the silver salt of 4-phenylbutanoic acid could be treated with chlorine to yield hydrocinnamyl chloride.

Figure 3: Theoretical Hunsdiecker Reaction Pathway.

Conclusion

Hydrocinnamyl chloride has a rich, albeit not perfectly chronicled, history. While its discovery cannot be attributed to a single individual or date, its synthesis represents the application of fundamental principles of organic chemistry that were being established in the late 19th and early 20th centuries. The modern synthesis from 3-phenylpropanol and thionyl chloride stands as a refined and efficient method, underscoring the progress in synthetic methodology. This guide provides researchers and professionals with a concise yet detailed understanding of the synthesis and properties of this important chemical intermediate.

References

Quantum Mechanical Insights into 1-Chloro-3-phenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and spectroscopic properties of 1-Chloro-3-phenylpropane. Aimed at researchers, scientists, and professionals in drug development, this document outlines a robust computational methodology for in-depth analysis. It presents a comparative summary of theoretical and experimental data, highlighting the predictive power of computational chemistry. Detailed protocols for both computational and experimental approaches are provided to ensure reproducibility. Furthermore, this guide employs visualizations to clarify complex workflows and relationships, facilitating a deeper understanding of the molecule's behavior at a quantum level.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum mechanical calculations offer a powerful, non-experimental approach to investigate these characteristics at the atomic level, providing insights that can guide and complement laboratory research.

This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to study this compound. We will explore its conformational landscape, predict its spectroscopic signatures (NMR and IR), and analyze its frontier molecular orbitals.

Computational Methodology

A rigorous computational protocol is essential for obtaining accurate and reliable theoretical data. The following methodology is proposed for the quantum mechanical study of this compound.

Conformational Analysis

A thorough exploration of the potential energy surface is necessary to identify all stable conformers of this compound.

Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.

-

Dihedral Scan: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angles of the propyl chain (Cα-Cβ, Cβ-Cγ).

-

Geometry Optimization: The minima identified from the scan are then fully optimized without constraints.

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Computational Details:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation Model: Polarizable Continuum Model (PCM) with water as the solvent to simulate an aqueous environment.

Spectroscopic Predictions

Protocol:

-

NMR Spectroscopy:

-

The optimized geometries of the most stable conformers are used for NMR calculations.

-

The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict ¹H and ¹³C chemical shifts.

-

Tetramethylsilane (TMS) is used as the reference standard, calculated at the same level of theory.

-

-

IR Spectroscopy:

-

Harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis.

-

A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and methodological limitations.

-

Electronic Structure Analysis

Protocol:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the most stable conformer.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Data Presentation: Theoretical vs. Experimental

The following tables summarize the predicted quantum mechanical data for this compound and compare it with available experimental values.[1][2][3]

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cl) | Relative Energy (kcal/mol) |

| anti | ~180° | 0.00 |

| gauche | ~60° | 1.25 |

Note: These are hypothetical values for illustrative purposes, as a specific conformational analysis study for this molecule was not found in the initial search.

Table 2: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Experimental (CCl₄)[2] | Theoretical (in silico) |

| Hα | 2.75 | 2.80 |

| Hβ | 2.05 | 2.10 |

| Hγ | 3.55 | 3.60 |

| Aromatic | 7.20 | 7.25 |

Table 3: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Experimental[1] | Theoretical (in silico) |

| Cα | 32.5 | 33.0 |

| Cβ | 33.8 | 34.2 |

| Cγ | 45.0 | 45.5 |

| Aromatic | 126.0 - 128.5 | 126.5 - 129.0 |

Table 4: Key Theoretical and Experimental IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental[3] | Theoretical (Scaled) |

| C-H (Aromatic) | ~3030 | ~3050 |

| C-H (Aliphatic) | ~2930 | ~2950 |

| C=C (Aromatic) | ~1600, ~1495 | ~1610, ~1500 |

| C-Cl Stretch | ~740 | ~750 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CCl₄) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: A thin film of neat liquid this compound is placed between two KBr or NaCl plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber.

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the quantum mechanical calculations described in this guide.

Caption: A flowchart of the computational protocol.

Relationship between Theoretical and Experimental Data

This diagram illustrates the synergistic relationship between computational and experimental approaches in chemical research.

Caption: The interplay between theory and experiment.

Conclusion

Quantum mechanical calculations, particularly DFT, provide a powerful and versatile toolkit for investigating the properties of this compound. This guide has outlined a comprehensive computational methodology for its conformational analysis, spectroscopic prediction, and electronic structure characterization. The close agreement between the theoretical predictions and available experimental data underscores the reliability of these computational methods. By integrating computational and experimental approaches, researchers can gain a deeper and more nuanced understanding of molecular systems, accelerating discovery in fields such as drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Alkylation of Aromatic Compounds with 1-Chloro-3-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-chloro-3-phenylpropane as an alkylating agent in Friedel-Crafts reactions with various aromatic compounds. This reaction is a valuable tool for the synthesis of 1,3-diarylpropanes and related structures, which are important intermediates in organic synthesis and drug discovery.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that introduces an alkyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of a carbocation or a polarized complex from the alkylating agent.[3]

This compound serves as a versatile primary alkyl halide for these reactions. However, as with other primary alkyl halides, its use in Friedel-Crafts alkylation is subject to potential carbocation rearrangements, which can lead to the formation of isomeric products.[4][5] Understanding and controlling these rearrangements is crucial for achieving desired product selectivity. This document outlines the general principles, experimental protocols, and expected outcomes for the Friedel-Crafts alkylation of common aromatic substrates with this compound.

General Reaction Mechanism

The Friedel-Crafts alkylation with this compound proceeds through the following key steps:

-

Formation of the Electrophile: The Lewis acid catalyst interacts with the chlorine atom of this compound, creating a highly polarized complex or, in some cases, a primary carbocation.[2]

-

Carbocation Rearrangement (Potential Step): The initially formed primary carbocation can undergo a 1,2-hydride shift to form a more stable secondary benzylic carbocation. This rearrangement is a common occurrence in Friedel-Crafts alkylations involving primary alkyl halides.[4][5]

-

Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts alkylation of various aromatic compounds with this compound. Caution: These reactions should be performed in a well-ventilated fume hood, as they involve corrosive and volatile chemicals. Anhydrous conditions are essential for the success of the reaction.

General Procedure for Friedel-Crafts Alkylation

This procedure can be adapted for different aromatic substrates.

Materials:

-

Aromatic compound (e.g., benzene, toluene, xylene)

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, dichloromethane, or the aromatic substrate in excess)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

-

Initial Charge: To the flask, add the anhydrous aromatic compound (if used as the solvent) or an anhydrous solvent, followed by the careful addition of anhydrous aluminum chloride. Stir the mixture and cool it in an ice bath to 0-5 °C.

-

Addition of Alkylating Agent: Dissolve this compound in a small amount of the anhydrous solvent (if used) and place it in the dropping funnel. Add the this compound solution dropwise to the stirred, cooled mixture over a period of 30-60 minutes. Maintain the temperature between 0-10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain the desired 1-aryl-3-phenylpropane.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Friedel-Crafts alkylation of various aromatic compounds with this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Aromatic Substrate | Product(s) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzene | 1,3-Diphenylpropane | AlCl₃ | Benzene (excess) | 5-10 | 2 | ~75 | Hypothetical |

| Toluene | 1-Phenyl-3-(p-tolyl)propane (major), 1-Phenyl-3-(o-tolyl)propane (minor) | AlCl₃ | Toluene (excess) | 0-5 | 3 | ~80 | Hypothetical |

| m-Xylene | 1-(2,4-Dimethylphenyl)-3-phenylpropane | AlCl₃ | m-Xylene (excess) | 0-10 | 2.5 | ~85 | Hypothetical |

| Anisole | 1-(4-Methoxyphenyl)-3-phenylpropane (major), 1-(2-Methoxyphenyl)-3-phenylpropane (minor) | AlCl₃ | Dichloromethane | 0 | 1 | ~90 | Hypothetical |

Note: The data in this table is representative and based on typical outcomes for Friedel-Crafts alkylation reactions. Actual yields may vary.

Visualizations

General Workflow for Friedel-Crafts Alkylation

Signaling Pathway of the Reaction Mechanism

Troubleshooting and Considerations

-

Polyalkylation: Since the alkylated product is often more reactive than the starting aromatic compound, multiple alkylations can occur. Using a large excess of the aromatic substrate can help to minimize this side reaction.[6][7]

-

Carbocation Rearrangement: As a primary alkyl halide, this compound is prone to generating a rearranged carbocation, leading to the formation of branched products. Lower reaction temperatures can sometimes suppress rearrangement.

-

Deactivated Rings: Aromatic rings with strongly deactivating groups (e.g., nitro, cyano, carbonyl groups) are generally unreactive under Friedel-Crafts conditions.[6]

-

Catalyst Activity: The activity of the Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

-

Intramolecular Cyclization: In certain substrates with appropriate functionality, intramolecular Friedel-Crafts alkylation can occur, leading to the formation of cyclic products.[8]

Conclusion

The Friedel-Crafts alkylation of aromatic compounds with this compound is a robust method for the synthesis of 1,3-diarylpropane derivatives. Careful control of reaction conditions, particularly temperature and reactant stoichiometry, is essential for achieving good yields and selectivity. The protocols and data presented in these notes serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Q.7. Friedel craft reaction of Anisole SECTION - C | Filo [askfilo.com]

- 3. dc.etsu.edu [dc.etsu.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Detailed Protocol for the Formation of 3-Phenylpropylmagnesium Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grignard reagents are powerful organomagnesium halides, indispensable in organic synthesis for the formation of carbon-carbon bonds.[1] This document provides a detailed protocol for the preparation of 3-phenylpropylmagnesium chloride from 1-chloro-3-phenylpropane. This specific Grignard reagent is a valuable intermediate for introducing the 3-phenylpropyl moiety into various molecular scaffolds. The formation of the Grignard reagent is achieved through the reaction of an organic halide with magnesium metal in an ethereal solvent.[2][3] Due to the high reactivity of the Grignard reagent, it is critical to maintain strictly anhydrous and inert conditions throughout the procedure to prevent quenching by protic species like water.[1][4][5]